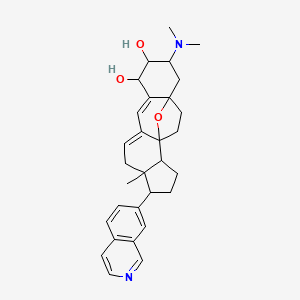

Cortistatin-A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

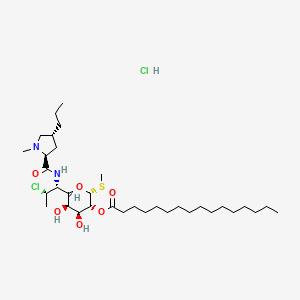

Cortistatin-A is a steroidal alkaloid first isolated from the marine sponge Corticium simplex in 2006. It is known for its unique structure and potent biological activities, particularly its anti-angiogenic properties, which inhibit the formation of new blood vessels . This compound has garnered significant interest due to its potential therapeutic applications, especially in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortistatin-A involves complex multi-step processes. One notable method starts with the common precursor azido alcohol intermediate, which is derived from cyclohexadienone and triene . This intermediate undergoes various transformations, including geminal dihalogenation, reductive fragmentation, and chemoselective etherification, to form the core structure of this compound .

Another approach involves the use of prednisone as a starting material, which undergoes several steps, including Hajos-Parrish ketone formation, triflation, and Sonogashira coupling, to build the complex steroidal framework .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Current methods focus on optimizing the scalability of the synthetic routes mentioned above to produce sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Cortistatin-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA for epoxidation.

Reduction: Raney Nickel for selective alkene reduction.

Substitution: Triflic anhydride for triflation, and palladium catalysts for Sonogashira coupling.

Major Products

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound and its analogs .

Scientific Research Applications

Cortistatin-A has a wide range of scientific research applications:

Mechanism of Action

Cortistatin-A exerts its effects primarily by inhibiting cyclin-dependent kinases CDK8 and CDK19, which are associated with the Mediator complex . This inhibition leads to the selective up-regulation of super-enhancer-associated genes, contributing to its anti-leukemic activity . Additionally, this compound has been shown to bind to the Tat protein, suppressing viral replication in HIV-infected cells .

Comparison with Similar Compounds

Cortistatin-A is part of a family of steroidal alkaloids, including Cortistatin B, C, D, E, F, G, H, J, K, and L . These compounds share a common modified steroidal skeleton but differ in their substitution patterns on the A- and D-rings . This compound is unique due to its potent inhibition of CDK8 and CDK19, making it one of the most selective kinase inhibitors known .

List of Similar Compounds

- Cortistatin B

- Cortistatin C

- Cortistatin D

- Cortistatin E

- Cortistatin F

- Cortistatin G

- Cortistatin H

- Cortistatin J

- Cortistatin K

- Cortistatin L

This compound stands out for its unique biological activities and potential therapeutic applications, making it a compound of significant interest in various fields of scientific research.

Properties

Molecular Formula |

C30H36N2O3 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |

InChI |

InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3 |

InChI Key |

KSGZCKSNTAJOJS-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine](/img/structure/B10786990.png)

![(1R,2S,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787021.png)

![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)

![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)

![4-{1-[(5R)-6-{[4-(trifluoromethyl)phenyl]methyl}-6-azaspiro[2.5]octane-5-amido]cyclopropyl}benzoic acid](/img/structure/B10787054.png)

![(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787067.png)

![(1S,5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787098.png)